molecular formula C10H11FO4 B15301908 3-(3-Fluoro-5-methoxyphenyl)-2-hydroxypropanoic acid

3-(3-Fluoro-5-methoxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B15301908
M. Wt: 214.19 g/mol
InChI Key: HMFPXSPJMACFEW-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound with a unique structure that includes a fluoro and methoxy group attached to a phenyl ring, along with a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methoxyphenyl)-2-hydroxypropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-5-methoxybenzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes an aldol condensation with an appropriate ketone to form an intermediate.

    Reduction: The intermediate is then reduced to form the desired hydroxypropanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(3-Fluoro-5-methoxyphenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(3-Fluoro-5-methoxyphenyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-5-methoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB and MAPK pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-methoxybenzoic acid
  • 3-Fluoro-5-methoxyphenylboronic acid
  • 3-Fluoro-5-methoxyphenylmethanol

Uniqueness

3-(3-Fluoro-5-methoxyphenyl)-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its hydroxypropanoic acid moiety differentiates it from other fluoro-methoxyphenyl derivatives, providing unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

3-(3-fluoro-5-methoxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H11FO4/c1-15-8-3-6(2-7(11)5-8)4-9(12)10(13)14/h2-3,5,9,12H,4H2,1H3,(H,13,14)

InChI Key

HMFPXSPJMACFEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CC(C(=O)O)O)F

Origin of Product

United States

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